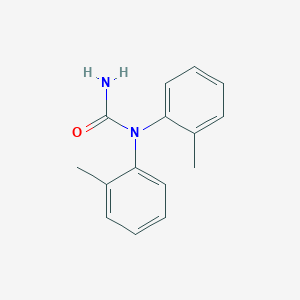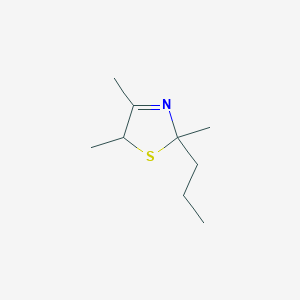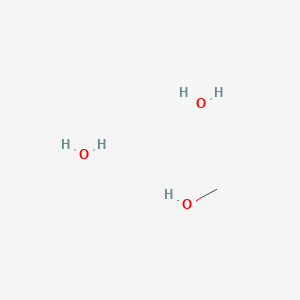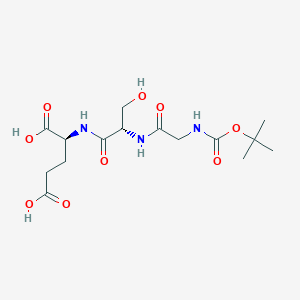
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions during the synthesis process. This compound is often used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected glycine with L-serine and L-glutamic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Hydrolysis: Acidic or basic solutions
Major Products Formed:
Deprotection: Free amino acids or peptides
Coupling: Extended peptides or proteins
Hydrolysis: Shorter peptides or individual amino acids
科学的研究の応用
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins or enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended applications.
類似化合物との比較
- N-(tert-Butoxycarbonyl)-L-glutamic acid
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-glycine
Comparison: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is unique due to its combination of three amino acids with a Boc protecting group. This allows for the synthesis of more complex peptides compared to individual Boc-protected amino acids. The presence of glycine, serine, and glutamic acid provides a diverse set of functional groups that can participate in various chemical reactions, making it a versatile building block in peptide synthesis.
特性
CAS番号 |
64196-64-1 |
|---|---|
分子式 |
C15H25N3O9 |
分子量 |
391.37 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H25N3O9/c1-15(2,3)27-14(26)16-6-10(20)17-9(7-19)12(23)18-8(13(24)25)4-5-11(21)22/h8-9,19H,4-7H2,1-3H3,(H,16,26)(H,17,20)(H,18,23)(H,21,22)(H,24,25)/t8-,9-/m0/s1 |
InChIキー |
IUUKDNGQXPYWLG-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

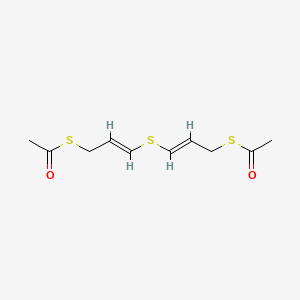


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
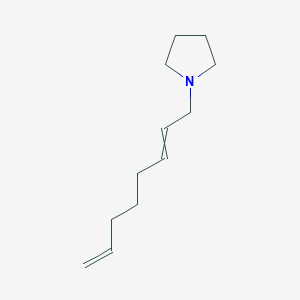
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
